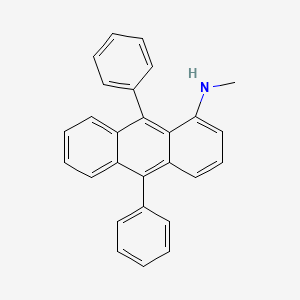

1-Methylamino-9,10-diphenylanthracene

Beschreibung

1-Methylamino-9,10-diphenylanthracene is an anthracene derivative functionalized with two phenyl groups at positions 9 and 10 and a methylamino (-NHCH₃) substituent at position 1. Anthracene derivatives are widely studied for their optoelectronic properties, particularly in organic light-emitting diodes (OLEDs), scintillators, and sensors.

Eigenschaften

CAS-Nummer |

55334-26-4 |

|---|---|

Molekularformel |

C27H21N |

Molekulargewicht |

359.5 g/mol |

IUPAC-Name |

N-methyl-9,10-diphenylanthracen-1-amine |

InChI |

InChI=1S/C27H21N/c1-28-24-18-10-17-23-25(19-11-4-2-5-12-19)21-15-8-9-16-22(21)26(27(23)24)20-13-6-3-7-14-20/h2-18,28H,1H3 |

InChI-Schlüssel |

SMBONASSNFDWML-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C4=CC=CC=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylamino-9,10-diphenylanthracene can be synthesized through a multi-step process involving the following key steps:

Formation of 9,10-diphenylanthracene: This is typically achieved through a Suzuki coupling reaction between 9,10-dibromoanthracene and phenylboronic acid in the presence of a palladium catalyst.

Introduction of the Methylamino Group: The final step involves the reaction of 9,10-diphenylanthracene with methylamine under controlled conditions to introduce the methylamino group.

Industrial Production Methods: While specific industrial production methods for 1-Methylamino-9,10-diphenylanthracene are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylamino-9,10-diphenylanthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperatures.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Reduced anthracene derivatives.

Substitution: Halogenated, nitrated, or sulfonated anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methylamino-9,10-diphenylanthracene has several scientific research applications, including:

Chemistry: Used as a fluorescent probe in photophysical studies due to its strong fluorescence properties.

Biology: Employed in the study of biological systems where fluorescence tagging is required.

Wirkmechanismus

The mechanism of action of 1-Methylamino-9,10-diphenylanthracene primarily involves its interaction with light. The compound absorbs light energy and undergoes electronic transitions, leading to fluorescence emission. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are primarily related to its photophysical behavior and interaction with other molecules in its environment .

Vergleich Mit ähnlichen Verbindungen

Structural and Optical Properties

9,10-Diphenylanthracene (DPA)

- Structure : Unsubstituted anthracene core with phenyl groups at positions 9 and 10 .

- Optical Properties :

- Thermal Stability : DPA-Solution crystals exhibit higher thermal stability than DPA-Melt due to differences in crystal packing (C2/c vs. P21/n space groups) .

2-Aza-9,10-diphenylanthracene

- Structure : A nitrogen atom replaces a carbon at position 2, creating an electron-deficient core .

- Optical/Electronic Impact :

Hypothetical 1-Methylamino-9,10-diphenylanthracene

- Expected Properties: The methylamino group’s electron-donating nature may raise the HOMO energy, increasing hole-transport capabilities. Fluorescence emission could redshift moderately compared to DPA, similar to amino-substituted anthracenes (e.g., 1-aminoanthracene derivatives) .

Table 1: Structural and Optical Comparison

Electrochemical and Electronic Properties

- DPA :

- 2-Aza-DPA: Lower LUMO energy (-3.2 eV vs. DPA’s -2.8 eV), enhancing electron injection in OLEDs .

- 1-Methylamino-DPA: Anticipated higher HOMO energy than DPA due to electron-donating -NHCH₃, improving hole transport. May exhibit dual fluorescence from charge-transfer states, as seen in amino-substituted PAHs .

Table 2: Electrochemical Parameters

Thermal and Stability Profiles

- DPA :

- 2-Aza-DPA :

- 1-Methylamino-DPA: Likely lower melting point than DPA due to increased molecular asymmetry. Thermal decomposition may occur at lower temperatures if the methylamino group introduces steric strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.